molecular formula C8H6BrFO3 B14046348 Methyl 3-bromo-4-fluoro-5-hydroxybenzoate

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate

Cat. No.: B14046348
M. Wt: 249.03 g/mol
InChI Key: KLPBBOUJJSYOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl 4-hydroxybenzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Halogenating agents like bromine or iodine.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-fluoro-5-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-hydroxybenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Methyl 4-fluoro-3-hydroxybenzoate: Lacks the bromine atom, which may influence its chemical properties and applications.

    Methyl 3-bromo-4-methoxybenzoate:

Uniqueness

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate is unique due to the combination of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 3-bromo-4-fluoro-5-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3

InChI Key

KLPBBOUJJSYOGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.